Methyl 4-{[(2-methoxyethyl)carbamoyl]methoxy}benzoate
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Overview
Description
Methyl 4-{[(2-methoxyethyl)carbamoyl]methoxy}benzoate is an organic compound with a complex structure that includes a benzoate ester, a methoxyethyl carbamoyl group, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[(2-methoxyethyl)carbamoyl]methoxy}benzoate typically involves the esterification of 4-hydroxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The resulting methyl 4-hydroxybenzoate is then reacted with 2-methoxyethyl isocyanate under controlled conditions to form the final product. The reaction conditions often include maintaining a specific temperature and pH to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification and subsequent reaction with isocyanates. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(2-methoxyethyl)carbamoyl]methoxy}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The methoxy and carbamoyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 4-{[(2-methoxyethyl)carbamoyl]methoxy}benzoate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-{[(2-methoxyethyl)carbamoyl]methoxy}benzoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-hydroxybenzoate: A simpler ester of 4-hydroxybenzoic acid, lacking the methoxyethyl carbamoyl group.
Ethyl 4-{[(2-methoxyethyl)carbamoyl]methoxy}benzoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 4-{[(2-ethoxyethyl)carbamoyl]methoxy}benzoate: Similar structure but with an ethoxyethyl group instead of a methoxyethyl group.
Uniqueness
Methyl 4-{[(2-methoxyethyl)carbamoyl]methoxy}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for versatile chemical modifications and interactions, making it valuable in various research and industrial contexts.
Properties
IUPAC Name |
methyl 4-[2-(2-methoxyethylamino)-2-oxoethoxy]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5/c1-17-8-7-14-12(15)9-19-11-5-3-10(4-6-11)13(16)18-2/h3-6H,7-9H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYONHAKJHYDERZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)COC1=CC=C(C=C1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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